Edelfosine

描述

属性

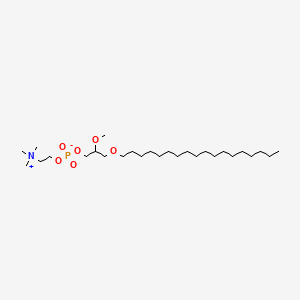

IUPAC Name |

(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFRGQHAERHWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045766 | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70641-51-9, 65492-82-2 | |

| Record name | Edelfosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edelfosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC343649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EDELFOSINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDELFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Edelfosine's Molecular Assault on Leukemia: A Mechanistic Whitepaper

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) represents a paradigm shift in anti-cancer therapy. As the prototype of the synthetic alkyl-lysophospholipid (ALP) class, its mechanism of action diverges fundamentally from conventional chemotherapeutics that target DNA. Instead, this compound's efficacy, particularly in hematological malignancies, stems from its interaction with cellular membranes and the subsequent hijacking of critical signaling pathways. This guide provides a detailed exploration of this compound's molecular targets in leukemia, focusing on its primary interaction with plasma membrane lipid rafts, the consequential activation of extrinsic and intrinsic apoptotic pathways, and the modulation of key survival signals. We will dissect the causality behind its selective action on cancer cells, detail the experimental methodologies required to validate these targets, and discuss emerging strategies to overcome resistance.

The Primary Battlefield: The Plasma Membrane and Lipid Rafts

Unlike traditional cytotoxic agents, this compound's journey begins with its incorporation into the cell membrane.[1] Its synthetic ether lipid structure facilitates this integration, but its true genius lies in its preferential accumulation in cholesterol- and sphingolipid-rich microdomains known as lipid rafts.[2][3] This selective accumulation in malignant cells, while largely sparing healthy lymphocytes, is a cornerstone of its favorable therapeutic window.[4][5]

The rationale for this selectivity is twofold. First, leukemic cells often exhibit a higher rate of lipid metabolism and distinct membrane composition compared to their non-malignant counterparts, which can facilitate higher uptake of the drug.[5] Second, the subsequent disruption and reorganization of lipid raft architecture is the lynchpin of this compound's anti-leukemic action.[3] Healthy cells, with a lower uptake, do not experience this critical level of membrane perturbation.[4]

This accumulation is not a passive event; it actively remodels the signaling landscape of the cell membrane. Lipid rafts function as organizing platforms for a multitude of signaling proteins, including receptors, kinases, and phosphatases. By altering the composition and integrity of these platforms, this compound effectively rewires the cell's communication network from a pro-survival to a pro-death state.[3][6]

Diagram: this compound's Initial Action at the Plasma Membrane

Caption: this compound selectively accumulates in and reorganizes lipid rafts in the leukemic cell membrane.

Hijacking the Death Machinery: Fas/CD95 Receptor Clustering

The most well-documented molecular consequence of this compound-induced lipid raft reorganization is the recruitment and co-clustering of the Fas/CD95 death receptor.[4][6] In a quiescent state, Fas/CD95 receptors are typically dispersed across the plasma membrane. This compound forces these receptors, along with downstream adaptor proteins like Fas-Associated Death Domain (FADD) and procaspase-8, into the newly organized raft domains.[7]

This forced proximity facilitates the formation of the Death-Inducing Signaling Complex (DISC) and subsequent auto-activation of caspase-8.[7] Crucially, this activation occurs independently of the receptor's natural ligand, FasL.[3][7] This is a critical therapeutic advantage, as it bypasses potential resistance mechanisms involving the downregulation of FasL by cancer cells. Once activated, caspase-8 initiates a proteolytic cascade, activating executioner caspases (like caspase-3) that dismantle the cell, leading to apoptosis.[8]

Signaling Pathway: this compound-Induced Extrinsic Apoptosis

Caption: this compound triggers ligand-independent Fas/CD95 clustering and DISC formation, leading to apoptosis.

Experimental Protocol: Validation of Fas/CD95 Co-localization in Lipid Rafts

This protocol is designed to demonstrate that this compound treatment causes the translocation of the Fas/CD95 receptor into detergent-resistant membrane fractions (lipid rafts).

Principle: Lipid rafts are biochemically characterized by their insolubility in cold non-ionic detergents (e.g., Triton X-100) and their low buoyant density. This allows for their separation from the bulk plasma membrane via sucrose density gradient ultracentrifugation.

Methodology:

-

Cell Culture and Treatment:

-

Culture human leukemia cells (e.g., Jurkat, HL-60) to a density of 1-2 x 10⁶ cells/mL.

-

Treat cells with a predetermined apoptotic concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).[8]

-

Harvest approximately 50-100 x 10⁶ cells per condition by centrifugation.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Resuspend the cell pellet in 1 mL of ice-cold TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) containing 1% Triton X-100 and a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with gentle agitation.

-

Homogenize the lysate by passing it 10 times through a 22-gauge needle.

-

-

Sucrose Gradient Ultracentrifugation:

-

In a 12 mL ultracentrifuge tube, mix the 1 mL of lysate with 1 mL of 80% sucrose in TNE buffer to create a 40% sucrose solution.

-

Carefully overlay the 40% sucrose layer with 6 mL of 30% sucrose in TNE buffer.

-

Carefully overlay the 30% layer with 4 mL of 5% sucrose in TNE buffer.

-

Centrifuge at 200,000 x g for 18-20 hours at 4°C in a swinging-bucket rotor.

-

-

Fraction Collection and Analysis:

-

After centrifugation, lipid rafts will be visible as a faint opaque band at the 5%/30% sucrose interface.

-

Carefully collect 1 mL fractions from the top to the bottom of the gradient.

-

Precipitate the proteins from each fraction (e.g., using trichloroacetic acid).

-

Analyze equal volumes of each fraction by SDS-PAGE and Western blot.

-

-

Western Blotting:

-

Probe membranes with antibodies against:

-

Fas/CD95: To track its location in the gradient.

-

Flotillin-1 or Caveolin-1: As positive markers for lipid raft fractions.

-

Calnexin or Transferrin Receptor: As negative markers for non-raft fractions.

-

-

Expected Outcome: In this compound-treated cells, a significant portion of the Fas/CD95 signal will shift from the higher-density, soluble fractions (bottom of the tube) to the low-density, raft-containing fractions (top of the tube), co-localizing with Flotillin-1.

-

Dismantling Survival Signals: Inhibition of the PI3K/Akt Pathway

Concurrent with the activation of death signaling, this compound actively suppresses pro-survival pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1] This pathway is constitutively active in a large percentage of leukemia cases and is a major driver of proliferation, growth, and resistance to apoptosis.[9][10]

The PI3K/Akt signaling axis is often localized within lipid rafts. This compound's perturbation of these microdomains can displace or inhibit key components of this pathway, preventing the phosphorylation and activation of Akt.[1][11] Inhibition of Akt has profound downstream effects, including the de-repression of pro-apoptotic proteins and the suppression of cell cycle progression. This dual mechanism—simultaneously activating death signals while blocking survival signals—creates an insurmountable stress that commits the leukemic cell to apoptosis.

Experimental Protocol: Assessing Akt Phosphorylation Status

Principle: Western blotting can be used to quantify the active, phosphorylated form of Akt (p-Akt) relative to the total amount of Akt protein. A decrease in the p-Akt/Total Akt ratio indicates inhibition of the pathway.

Methodology:

-

Cell Treatment and Lysis:

-

Treat leukemia cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 4, 8 hours).

-

Harvest cells and lyse them in RIPA buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in addition to protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Reprobing:

-

Strip the membrane of antibodies using a mild stripping buffer.

-

Re-probe the same membrane with a primary antibody for total Akt.

-

Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Densitometry Analysis:

-

Quantify the band intensity for p-Akt and total Akt.

-

Calculate the ratio of p-Akt to total Akt for each time point.

-

Expected Outcome: A time-dependent decrease in the p-Akt/Total Akt ratio in this compound-treated cells compared to the control.

-

Beyond the Membrane: ER Stress and Mitochondrial Involvement

While the plasma membrane is the primary site of action in leukemia, this compound's influence extends to intracellular organelles.[8] The drug can induce stress in the endoplasmic reticulum (ER), a distinct mechanism that is more prominent in solid tumors but also contributes to leukemia cell death.[12]

Furthermore, the apoptotic signals initiated at the membrane inevitably converge on the mitochondria.[3][13] Activation of the extrinsic pathway (via caspase-8) can lead to the cleavage of the pro-apoptotic protein Bid to tBid, which then translocates to the mitochondria to trigger the release of cytochrome c. This links the membrane-initiated signal to the intrinsic apoptotic pathway. This compound-induced apoptosis is consistently blocked by the overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL, confirming the essential role of this mitochondrial amplification loop.[3][5][14]

Some studies have even shown that this compound can induce the redistribution of lipid raft-like domains from the plasma membrane to the mitochondria, potentially interacting directly with mitochondrial components like the F1FO–ATP synthase to trigger cell death.[3][13]

Quantitative Data Summary: Differential Sensitivity of Leukemia Cell Lines

| Cell Line | Type | This compound Sensitivity | Primary Mechanism | Reference |

| HL-60 | Promyelocytic Leukemia | High | Caspase-mediated apoptosis, ROS production | [15][16] |

| Jurkat | T-cell Leukemia | High | Fas/CD95 clustering in lipid rafts, JNK activation | [8] |

| K-562 | Chronic Myeloid Leukemia | Low / Resistant | Reduced drug uptake, resistance to caspase-mediated apoptosis | [15][16][17] |

| MCL Cells | Mantle Cell Lymphoma | High | Fas/CD95 clustering, selective drug uptake | [4] |

| CLL Cells | Chronic Lymphocytic Leukemia | High | Fas/CD95 clustering, selective drug uptake | [4] |

Overcoming Resistance: Nanotechnology and Autophagy

The intrinsic resistance of certain leukemia subtypes, such as the K-562 cell line, poses a significant clinical challenge.[15][16][18] This resistance is partly attributed to reduced drug uptake.[17] To circumvent this, nanotechnology offers a promising solution. Encapsulating this compound in lipid nanoparticles (LNs) alters its mechanism of cellular entry from clathrin/raft-mediated endocytosis to phagocytosis or macropinocytosis.[15][19]

This alternative uptake mechanism not only bypasses the initial resistance barrier but also triggers a different cell death program. In K-562 cells, this compound-LNs induce a caspase-independent cell death associated with a significant increase in autophagic vesicles.[15][19][20] This suggests that when the primary apoptotic pathway is blocked, the nanoformulation can force the cell into a state of lethal autophagy, providing a powerful strategy to overcome multidrug resistance.[15][18][21]

Workflow Diagram: Overcoming Resistance with this compound-LNs

Caption: Lipid nanoparticles (LNs) change this compound's uptake mechanism, bypassing resistance and inducing autophagy.

Conclusion and Future Directions

This compound's molecular strategy against leukemia is a multi-pronged attack centered on the cell membrane. By targeting lipid rafts, it simultaneously triggers a powerful, ligand-independent apoptotic program via Fas/CD95 clustering while dismantling crucial pro-survival signals from the PI3K/Akt pathway. Its selectivity for cancer cells and its unique mechanism of action make it a highly promising therapeutic agent. The development of nanoformulations further broadens its applicability, providing a potent tool to overcome intrinsic drug resistance. Future research should continue to explore the interplay between this compound, membrane organization, and metabolic reprogramming, potentially uncovering new synergistic combinations with other targeted therapies to improve outcomes for leukemia patients.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. DSpace [diposit.ub.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Lipid raft-mediated Fas/CD95 apoptotic signaling in leukemic cells and normal leukocytes and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. dadun.unav.edu [dadun.unav.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. This compound lipid nanosystems overcome drug resistance in leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Edelfosine with Lipid Rafts and Fas/CD95

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) stands as a prototypical synthetic alkyl-lysophospholipid (ALP) with demonstrated antineoplastic properties.[1] Unlike conventional chemotherapeutic agents that target DNA, this compound's mechanism of action is centered on the cell membrane, specifically its interaction with lipid rafts and the subsequent modulation of death receptor signaling.[2][3] This guide provides a comprehensive technical overview of the molecular interplay between this compound, lipid rafts, and the Fas/CD95 death receptor, offering insights for researchers and drug development professionals. We will delve into the causality behind experimental approaches, present validated protocols, and visualize the intricate signaling pathways involved.

Introduction: this compound as a Membrane-Targeted Anticancer Agent

This compound is a metabolically stable analog of lysophosphatidylcholine that has shown selective cytotoxicity against a variety of tumor cells while sparing healthy ones.[1][3] Its unique mode of action, independent of the cell's proliferative state, makes it an attractive candidate for cancer therapy, particularly in malignancies resistant to traditional DNA-damaging agents.[2][3] Clinical trials have explored its efficacy in treating various cancers, including leukemia and solid tumors like brain and lung cancer.[1] The core of this compound's anticancer activity lies in its ability to accumulate in the plasma membrane of cancer cells, leading to the reorganization of membrane microdomains known as lipid rafts.[4][5] This reorganization triggers a cascade of signaling events, most notably the ligand-independent activation of the Fas/CD95 death receptor, culminating in apoptosis.[2][6][7]

The Central Players: Lipid Rafts and the Fas/CD95 Receptor

Lipid Rafts: Dynamic Signaling Platforms

Lipid rafts are specialized, highly dynamic microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[8][9] These domains function as signaling platforms, concentrating or excluding signaling molecules to regulate a multitude of cellular processes, including cell survival and apoptosis.[8] The distinct lipid composition of rafts confers a more ordered and less fluid state compared to the surrounding bilayer, which is crucial for their function in compartmentalizing cellular signals.

Fas/CD95: A Prototypical Death Receptor

The Fas/CD95 receptor is a member of the tumor necrosis factor receptor (TNFR) superfamily and a key mediator of apoptosis.[10] Typically, the binding of its natural ligand, Fas ligand (FasL/CD95L), induces trimerization of the receptor, leading to the recruitment of the adaptor protein Fas-associated death domain (FADD) and procaspase-8.[7][11] This assembly forms the Death-Inducing Signaling Complex (DISC), which facilitates the auto-catalytic activation of caspase-8, initiating the caspase cascade and executing the apoptotic program.[7][11] While crucial for immune homeostasis and eliminating cancerous cells, dysregulation of the Fas/CD95 pathway is implicated in various pathologies, including cancer.[10][12]

The this compound-Induced Apoptotic Cascade: A Mechanistic Deep Dive

The antitumor action of this compound is a multi-step process that hijacks the cell's own apoptotic machinery. The following sections dissect this process, explaining the causality behind each step.

Selective Accumulation of this compound in Tumor Cell Lipid Rafts

A critical first step in this compound's mechanism is its preferential uptake and accumulation in the lipid rafts of cancer cells.[4][5] This selectivity is a key determinant of its therapeutic window. While the precise reasons for this preferential accumulation are still under investigation, it is thought to be related to differences in the lipid composition and membrane dynamics between cancerous and normal cells.

Causality Insight: The amphipathic nature of this compound, with its long alkyl chain and polar phosphocholine headgroup, facilitates its insertion into the lipid bilayer. Its affinity for the ordered environment of lipid rafts, likely driven by interactions with cholesterol and sphingolipids, leads to its concentration within these microdomains.[13][14]

Reorganization of Lipid Rafts and Clustering of Fas/CD95

Once accumulated, this compound induces a significant reorganization of lipid raft architecture, promoting the formation of larger raft clusters.[6][11] This clustering is a pivotal event, as it forces the translocation and concentration of the Fas/CD95 receptor into these newly formed signaling platforms.[6][7][11] Importantly, this recruitment of Fas/CD95 into lipid rafts occurs independently of its natural ligand, FasL.[6][8]

Causality Insight: The incorporation of this compound into lipid rafts is believed to alter their biophysical properties, such as fluidity and curvature, although some studies suggest these changes are subtle.[13][15] This alteration facilitates the lateral movement and coalescence of smaller rafts into larger aggregates, effectively creating "death-promoting lipid rafts."[8] The altered lipid environment within these clusters favors the inclusion of certain proteins, like Fas/CD95, while excluding others, thereby shifting the balance towards pro-apoptotic signaling.

Ligand-Independent Formation of the Death-Inducing Signaling Complex (DISC)

The high local concentration of Fas/CD95 within the this compound-induced raft clusters facilitates the spontaneous self-aggregation and trimerization of the receptor. This mimics the effect of FasL binding and initiates the formation of the DISC.[6][7][11] The adaptor protein FADD and procaspase-8 are subsequently recruited to these clusters, assembling the functional DISC within the lipid raft microdomain.[6][16][17]

Causality Insight: The principle of mass action dictates that increasing the concentration of reactants (in this case, Fas/CD95 monomers) will drive the equilibrium towards the formation of the product (the trimerized receptor and subsequently the DISC). Lipid rafts act as two-dimensional scaffolds, dramatically increasing the effective concentration of Fas/CD95 and facilitating the protein-protein interactions necessary for DISC assembly.[6][7]

Caspase Activation and Execution of Apoptosis

The formation of the DISC within the lipid raft platform leads to the proximity-induced activation of procaspase-8. Activated caspase-8 then initiates a downstream caspase cascade, involving the activation of effector caspases such as caspase-3, which ultimately leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[18] The apoptotic signals generated at the plasma membrane converge on the mitochondria, leading to the release of cytochrome c and further amplification of the apoptotic cascade.[4][5][19]

Causality Insight: The spatial confinement of the DISC components within the lipid raft ensures efficient signal transduction. This localized activation of the caspase cascade prevents off-target effects and ensures a robust and committed apoptotic response.

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand these complex interactions, the following diagrams illustrate the key signaling pathways and experimental workflows.

This compound-Induced Fas/CD95 Signaling Pathway

Caption: this compound-induced Fas/CD95 signaling pathway.

Experimental Workflow for Studying this compound's Effects

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ET-18-OCH3 (this compound): a selective antitumour lipid targeting apoptosis through intracellular activation of Fas/CD95 death receptor [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells | PLOS One [journals.plos.org]

- 8. Lipid raft-mediated Fas/CD95 apoptotic signaling in leukemic cells and normal leukocytes and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The CD95/CD95L Signaling Pathway: A Role in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells | PLOS One [journals.plos.org]

- 12. CD95/Fas promotes tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Involvement of raft aggregates enriched in Fas/CD95 death-inducing signaling complex in the antileukemic action of this compound in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lipid rafts and Fas/CD95 signaling in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Edelfosine in PI3K/Akt signaling pathway

An In-Depth Technical Guide to the Role of Edelfosine in the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) is a synthetic alkyl-lysophospholipid (ALP) analog that has garnered significant attention as a potent anti-cancer agent. Unlike traditional chemotherapeutic drugs that target DNA, this compound's primary mechanism of action involves the perturbation of cellular membranes and the subsequent modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis. A central target of this compound's activity is the PI3K/Akt signaling cascade, a pathway frequently dysregulated in a wide array of human cancers. This guide provides a detailed exploration of the molecular interactions between this compound and the PI3K/Akt pathway, offering both mechanistic insights and practical methodologies for its investigation.

PART 1: The Core Directive - Understanding this compound's Impact

This guide is structured to provide a comprehensive understanding of this compound's role in the PI3K/Akt signaling pathway, moving from the broader context of the pathway itself to the specific molecular interactions of the drug and the experimental methodologies used to validate these effects.

PART 2: Scientific Integrity & Logic

Expertise & Experience: The Causality Behind Experimental Choices

The selection of appropriate experimental models and techniques is paramount to accurately delineating the effects of this compound on the PI3K/Akt pathway. The choice of cell lines is critical; for instance, using cancer cell lines with known PI3K/Akt pathway alterations (e.g., PTEN-null or PIK3CA-mutant lines) can provide a clearer understanding of the drug's efficacy in a relevant genetic context. The experimental protocols detailed herein are designed to be self-validating, incorporating appropriate controls to ensure the observed effects are directly attributable to this compound.

Trustworthiness: A Self-Validating System

Authoritative Grounding & Comprehensive References

All mechanistic claims and protocol standards are supported by citations to peer-reviewed scientific literature. This not only provides a foundation for the information presented but also directs the reader to the primary sources for further investigation.

The PI3K/Akt Signaling Pathway: A Brief Overview

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).

Once activated, Akt phosphorylates a wide range of downstream substrates, thereby regulating their activity and influencing cellular fate. Key downstream targets include mTORC1, which promotes protein synthesis and cell growth, and pro-apoptotic proteins like Bad and Forkhead box protein O1 (FOXO1), which are inhibited by Akt-mediated phosphorylation, thus promoting cell survival. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thereby terminating the signal.

Caption: The canonical PI3K/Akt signaling pathway.

This compound's Mechanism of Action on the PI3K/Akt Pathway

This compound exerts its anti-cancer effects through a multi-faceted approach that converges on the inhibition of the PI3K/Akt signaling pathway. Unlike many targeted therapies that inhibit the kinase activity of specific proteins, this compound's primary mode of action is believed to be the disruption of protein localization within the plasma membrane.

-

Disruption of Lipid Rafts and Akt Translocation: this compound has been shown to accumulate in lipid rafts, which are specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids. These lipid rafts serve as platforms for the assembly of signaling complexes, including components of the PI3K/Akt pathway. By intercalating into these structures, this compound alters their biophysical properties, leading to the displacement of key signaling proteins. Specifically, this compound has been demonstrated to impair the translocation of Akt from the cytoplasm to the plasma membrane, a critical step for its activation. This prevents the phosphorylation of Akt by its upstream kinases, PDK1 and mTORC2, thereby blocking its activation.

-

Downregulation of PI3K Activity: While the primary effect of this compound is on Akt translocation, some studies suggest it may also directly or indirectly inhibit PI3K activity. This could be a consequence of the broader membrane disruption caused by the drug, which may interfere with the proper functioning of membrane-associated PI3K.

-

Induction of Apoptosis: By inhibiting Akt activation, this compound promotes apoptosis through several mechanisms. The inhibition of Akt leads to the dephosphorylation and activation of pro-apoptotic proteins such as Bad and FOXO1. Activated FOXO1 can then translocate to the nucleus and induce the expression of genes involved in cell death. Furthermore, the inhibition of the Akt/mTORC1 axis can lead to the suppression of protein synthesis and cell growth, further contributing to the anti-cancer effects of this compound.

Caption: this compound's disruption of Akt translocation at the plasma membrane.

Experimental Protocols for Investigating this compound's Effects

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

Methodology:

-

MTT Assay (Cell Viability):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

-

Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated times.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis of PI3K/Akt Pathway Components

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described above.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-PDK1 (Ser241)

-

Total PDK1

-

Phospho-mTOR (Ser2448)

-

Total mTOR

-

Cleaved Caspase-3

-

β-actin or GAPDH (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: A generalized workflow for Western blot analysis.

Immunofluorescence Microscopy for Akt Localization

Objective: To visualize the effect of this compound on the subcellular localization of Akt.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound and a vehicle control.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with 1% BSA in PBS.

-

Incubate with a primary antibody against Akt.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

-

-

Microscopy and Image Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images and analyze the subcellular distribution of Akt. In untreated cells, upon growth factor stimulation, Akt should translocate to the plasma membrane. In this compound-treated cells, Akt is expected to remain in the cytoplasm.

-

Data Presentation and Interpretation

| Experiment | Parameter Measured | Expected Outcome with this compound Treatment | Interpretation |

| MTT Assay | Cell Viability (%) | Dose- and time-dependent decrease | This compound is cytotoxic to the cancer cells. |

| Annexin V/PI Staining | Percentage of Apoptotic Cells | Increase in Annexin V-positive cells | This compound induces apoptosis. |

| Western Blot | p-Akt (Ser473) / Total Akt Ratio | Decrease | This compound inhibits Akt activation. |

| Western Blot | Cleaved Caspase-3 Levels | Increase | This compound induces the apoptotic cascade. |

| Immunofluorescence | Subcellular Localization of Akt | Predominantly cytoplasmic | This compound prevents the translocation of Akt to the plasma membrane. |

Conclusion

This compound represents a unique class of anti-cancer agents that effectively target the PI3K/Akt signaling pathway, not by direct enzymatic inhibition, but by disrupting the spatial organization of key signaling molecules within the plasma membrane. This guide has provided a comprehensive overview of the mechanism of action of this compound, with a focus on its inhibitory effects on Akt activation, and has detailed robust experimental protocols for the investigation of these effects. A thorough understanding of the molecular interactions between this compound and the PI3K/Akt pathway is crucial for the continued development and optimization of this promising therapeutic agent and for the identification of patient populations most likely to benefit from its use.

Edelfosine-Induced Apoptosis: A Technical Guide to Core Pathways and Experimental Analysis

Abstract

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a synthetic alkyl-lysophospholipid, has emerged as a promising anti-cancer agent due to its selective induction of apoptosis in malignant cells while largely sparing their normal counterparts.[1] Unlike conventional chemotherapeutics that target DNA replication, this compound's mechanism of action is multifaceted, primarily targeting cellular membranes and initiating a cascade of pro-apoptotic signals. This technical guide provides an in-depth exploration of the core apoptotic pathways triggered by this compound, intended for researchers, scientists, and drug development professionals. We will dissect the intricate signaling networks originating from lipid rafts and the endoplasmic reticulum, converging on the mitochondrial execution pathway. Furthermore, this guide offers detailed, field-proven experimental protocols for the robust characterization of this compound-induced apoptosis, ensuring scientific integrity and reproducibility.

Introduction: The Unique Anti-Cancer Profile of this compound

This compound is a metabolically stable ether lipid analog that does not interact with DNA, rendering its cytotoxic effects independent of the cell's proliferative state.[2][3] Its selective accumulation in tumor cells is a key attribute, underpinning its favorable therapeutic window.[4] The pro-apoptotic activity of this compound is not mediated by a single, linear pathway but rather a network of interconnected signaling events that are often cell-type dependent. This guide will focus on two primary, well-characterized mechanisms: the extrinsic pathway initiated at the plasma membrane's lipid rafts and the intrinsic pathway triggered by endoplasmic reticulum (ER) stress. Both pathways ultimately converge on the mitochondria to execute the apoptotic program.

The Extrinsic Apoptotic Pathway: Lipid Raft-Mediated Death Receptor Clustering

In many hematological malignancies, this compound's journey to induce apoptosis begins at the plasma membrane, specifically within specialized microdomains known as lipid rafts. These cholesterol- and sphingolipid-rich domains act as signaling platforms.[5]

Mechanism of Action

This compound's incorporation into the inner leaflet of the plasma membrane disrupts the local lipid environment, leading to the clustering of lipid rafts.[2] This event is pivotal as it facilitates the recruitment and aggregation of the Fas/CD95 death receptor into these newly formed raft clusters.[5][6] Crucially, this clustering occurs independently of the receptor's natural ligand, FasL.[7]

The concentration of Fas/CD95 receptors within the lipid rafts promotes the recruitment of the adaptor protein Fas-associated death domain (FADD) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[8][9] The proximity of pro-caspase-8 molecules within the DISC facilitates their auto-cleavage and activation. Active caspase-8, an initiator caspase, then triggers the downstream executioner caspase cascade, leading to the systematic dismantling of the cell.[10]

Visualizing the Pathway

Caption: this compound-induced extrinsic apoptosis via lipid raft clustering.

The Intrinsic Apoptotic Pathway: Endoplasmic Reticulum Stress

In solid tumors, this compound predominantly accumulates in the endoplasmic reticulum (ER), a critical organelle for protein folding and calcium homeostasis.[11][12] This accumulation disrupts ER function, leading to a state of ER stress.

Mechanism of Action

The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis.[13][14] However, under prolonged or severe ER stress induced by this compound, the UPR switches from a pro-survival to a pro-apoptotic response.[12]

A key mediator of ER stress-induced apoptosis is the transcription factor C/EBP homologous protein (CHOP), also known as Growth Arrest and DNA Damage-inducible gene 153 (GADD153).[15] this compound treatment leads to a significant upregulation of CHOP.[11] CHOP, in turn, promotes apoptosis through several mechanisms, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic BH3-only proteins.[16] This shift in the balance of Bcl-2 family proteins at the mitochondrial membrane leads to mitochondrial outer membrane permeabilization (MOMP).

Mitochondrial Convergence

Both the extrinsic and intrinsic pathways converge at the mitochondria. In the extrinsic pathway, activated caspase-8 can cleave Bid, a BH3-only protein, into its truncated form, tBid. tBid then translocates to the mitochondria and promotes MOMP.[9] In the ER stress pathway, the altered expression of Bcl-2 family proteins directly induces MOMP.

The permeabilization of the outer mitochondrial membrane results in the release of cytochrome c into the cytosol.[9] In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, another initiator caspase, which in turn activates the executioner caspase-3, leading to apoptosis.[10][17]

Visualizing the Pathway

Caption: this compound-induced intrinsic apoptosis via ER stress and mitochondria.

Experimental Analysis of this compound-Induced Apoptosis

To rigorously investigate the pro-apoptotic effects of this compound, a combination of cellular and molecular biology techniques is essential. The following protocols are provided as a guide for researchers.

Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is a cornerstone for quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[18][19]

Experimental Protocol:

-

Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells in a T25 flask and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 5-20 µM) for a specified time course (e.g., 24-48 hours).[11][20] Include a vehicle-treated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.[21]

-

Washing: Wash the cell pellet twice with cold 1X PBS to remove any residual medium.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of PI (1 mg/mL stock).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[19]

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Detection of Caspase-3 Cleavage by Western Blotting

The cleavage of pro-caspase-3 into its active fragments (p17 and p12) is a hallmark of apoptosis. Western blotting is a robust method to detect this event.

Experimental Protocol:

-

Cell Lysis: Following treatment with this compound, wash cells with cold 1X PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel (a 12-15% gel is suitable for resolving the cleaved fragments).[23][24]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (Asp175) overnight at 4°C.[25]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]

Data Interpretation: The appearance of bands corresponding to the cleaved fragments of caspase-3 (17-19 kDa) in this compound-treated samples indicates the activation of the apoptotic cascade.

Monitoring ER Stress via CHOP/GADD153 Upregulation

Western blotting can also be employed to detect the upregulation of the ER stress marker CHOP.

Experimental Protocol:

Follow the general western blotting protocol outlined in section 4.2, with the following modifications:

-

Primary Antibody: Use a primary antibody specific for CHOP/GADD153.

-

Gel Percentage: A 10-12% SDS-polyacrylamide gel is appropriate for resolving CHOP (approximately 29 kDa).

Data Interpretation: An increase in the intensity of the CHOP band in this compound-treated cells compared to controls is indicative of ER stress induction.

Quantitative Data Summary

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Apoptosis (%) | Reference |

| PANC-1 CSCs | 20 | 120 | ~38 | [11] |

| PANC-1 Parental | 20 | 120 | ~47 | [11] |

| LNCaP | 10 | 48 | Significant increase | [20] |

| Jurkat | 10 | 24 | >60 | [26] |

| HeLa | 10 | 24 | ~40 | [26] |

Conclusion

This compound represents a paradigm of a new class of anti-cancer drugs that selectively induce apoptosis in tumor cells through membrane-centric mechanisms. Its ability to engage both the extrinsic and intrinsic apoptotic pathways, initiated at lipid rafts and the endoplasmic reticulum respectively, underscores its potential as a robust therapeutic agent. The experimental protocols detailed in this guide provide a framework for the comprehensive investigation of this compound's pro-apoptotic effects, enabling researchers to further elucidate its mechanism of action and explore its clinical applications. A thorough understanding of these pathways and the methodologies to study them is paramount for the continued development of targeted cancer therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ET-18-OCH3 (this compound): a selective antitumour lipid targeting apoptosis through intracellular activation of Fas/CD95 death receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lipid raft-mediated Fas/CD95 apoptotic signaling in leukemic cells and normal leukocytes and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Involvement of raft aggregates enriched in Fas/CD95 death-inducing signaling complex in the antileukemic action of this compound in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. abeomics.com [abeomics.com]

- 11. mdpi.com [mdpi.com]

- 12. Endoplasmic reticulum stress in the proapoptotic action of this compound in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling Cell Death from the Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Roles of CHOP/GADD153 in endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gadd153 Sensitizes Cells to Endoplasmic Reticulum Stress by Down-Regulating Bcl2 and Perturbing the Cellular Redox State - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bosterbio.com [bosterbio.com]

- 22. kumc.edu [kumc.edu]

- 23. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. media.cellsignal.com [media.cellsignal.com]

- 26. researchgate.net [researchgate.net]

Edelfosine-Induced Endoplasmic Reticulum Stress: A Mechanistic and Methodological Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edelfosine, the prototypical alkylphospholipid analog (APL), represents a unique class of antitumor agents that selectively induce apoptosis in malignant cells while largely sparing their normal counterparts[1][2]. Unlike conventional chemotherapeutics that primarily target DNA synthesis or microtubule dynamics, this compound's mechanism of action is multifaceted, involving the modulation of cellular membranes. In solid tumors, a primary and critical target is the endoplasmic reticulum (ER)[2][3][4]. This guide provides an in-depth exploration of the molecular mechanisms through which this compound accumulates in the ER, triggers a potent and terminal ER stress response, and activates the Unfolded Protein Response (UPR) to ultimately commit cancer cells to apoptosis. We will dissect the key signaling pathways, detail the downstream cellular consequences, and provide validated, step-by-step experimental protocols for researchers to investigate this phenomenon in their own work.

Introduction to this compound and Endoplasmic Reticulum Stress

This compound: A Prototypic Antitumor Alkylphospholipid Analog

This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic ether lipid that does not act on DNA but rather integrates into cellular membranes, profoundly altering their structure and function[1]. Its antitumor activity has been demonstrated both in vitro and in vivo across a range of hematological and solid tumors, including notoriously difficult-to-treat malignancies like pancreatic cancer and Ewing's sarcoma[1][5][6]. A hallmark of this compound's action in solid tumor cells is its preferential accumulation in the endoplasmic reticulum, initiating a cascade of events that culminates in programmed cell death[5][6][7].

The Endoplasmic Reticulum: A Central Hub for Cellular Homeostasis

The ER is a critical organelle responsible for the synthesis, folding, and modification of approximately one-third of the cellular proteome, in addition to its roles in lipid synthesis and calcium homeostasis[8]. The maintenance of this environment, or "proteostasis," is paramount for cell survival.

The Unfolded Protein Response (UPR): A Double-Edged Sword in Cell Fate

When the protein folding capacity of the ER is overwhelmed by physiological or pathological demands, a state of ER stress ensues, characterized by the accumulation of unfolded or misfolded proteins[8][9]. To counteract this, the cell activates a complex signaling network known as the Unfolded Protein Response (UPR)[9]. The UPR is initiated by three ER-resident transmembrane sensors:

-

PERK (PKR-like ER kinase)

-

IRE1 (Inositol-requiring enzyme 1)

-

ATF6 (Activating transcription factor 6)

Initially, the UPR aims to restore homeostasis by attenuating protein translation, increasing the expression of chaperone proteins, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if the stress is too severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic program, eliminating the damaged cell[9]. This compound exploits this switch, inducing a sustained and terminal ER stress response that pushes cancer cells toward apoptosis.

The Core Mechanism: this compound's Accumulation and Induction of ER Stress

The antitumor action of this compound in solid tumor cells is initiated by its rapid uptake and specific subcellular localization. Unlike many drugs, this compound is selectively taken up by tumor cells and concentrates within the ER membrane[5][6][9][10]. This accumulation is a critical first step that disrupts the delicate homeostasis of the organelle. The integration of this compound into the ER membrane is thought to inhibit key enzymatic activities, such as phosphatidylcholine synthesis, and physically alter membrane properties, leading to a profound disruption of protein folding and processing[7][11]. This disruption serves as the primary trigger for the potent activation of the UPR.

Dissecting the UPR Pathways Activated by this compound

This compound manipulates the UPR to favor a pro-apoptotic outcome. It achieves this by potently activating the pro-death arms of the UPR while circumventing the initial pro-survival responses.

The PERK-eIF2α-ATF4-CHOP Axis: Committing to Apoptosis

Upon ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). While this initially reduces global protein synthesis to alleviate the load on the ER, it paradoxically allows for the preferential translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). This compound treatment leads to a robust phosphorylation of PERK and eIF2α[1][5]. ATF4, in turn, is a key transcription factor that drives the expression of the pro-apoptotic C/EBP-homologous protein (CHOP), also known as GADD153[1][5]. CHOP is a master regulator of ER stress-mediated apoptosis. This compound treatment results in a potent and sustained upregulation of CHOP at both the mRNA and protein levels, a definitive sign of terminal ER stress[1][5][6][11].

The IRE1α-JNK Pathway: Sustained Activation and Pro-Apoptotic Signaling

IRE1 is a bifunctional enzyme with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1 initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor for UPR target genes. This compound has been shown to induce the generation of sXBP1 mRNA[12]. Furthermore, under conditions of sustained stress, the IRE1α kinase domain can recruit TRAF2, leading to the activation of the ASK1-JNK signaling cascade[13]. This compound induces a persistent activation of c-Jun NH2-terminal kinase (JNK), which is crucial for its pro-apoptotic effect[5][6][7][11]. Inhibition of JNK activity has been shown to diminish this compound-induced cell death, confirming its importance in the signaling cascade[7][11].

The Role of the ATF6 Pathway

Under ER stress, Activating Transcription Factor 6 (ATF6) translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its active cytosolic N-terminal domain (ATF6-N)[10][14]. ATF6-N then moves to the nucleus to activate the transcription of UPR genes, including chaperones and XBP1[13][14]. While less directly detailed in the context of this compound compared to PERK and IRE1, its activation is an integral part of the complete UPR and likely contributes to the overall cellular response to this compound-induced stress.

A Noteworthy Omission: Lack of GRP78/BiP Upregulation

A key insight into this compound's mechanism is that it often fails to upregulate the master ER chaperone GRP78/BiP, which is typically associated with a pro-survival UPR response[1]. This suggests that this compound-induced stress rapidly bypasses the adaptive phase of the UPR, pushing the cell directly towards a terminal, pro-apoptotic state.

Diagram 1: this compound-Induced ER Stress Signaling Pathway

Caption: this compound accumulation in the ER triggers a terminal UPR, activating PERK, IRE1, and ATF6 pathways.

Downstream Effectors and Cellular Outcomes

The signals initiated at the ER converge on downstream pathways that execute the apoptotic program.

-

Convergence on Mitochondria: The ER and mitochondria are physically and functionally linked. ER stress induced by this compound leads to the release of stored Ca2+ from the ER, upregulation and activation of the pro-apoptotic protein Bax, and cleavage of the ER-mitochondria tethering protein BAP31[5][7][11]. This crosstalk perturbs mitochondrial function, leading to the release of cytochrome c, a key step in the intrinsic apoptotic pathway[3][6].

-

Caspase Cascade Activation: this compound-induced ER stress activates specific caspases. Caspase-4 (the human homolog of murine caspase-12) is an initiator caspase specifically activated by ER stress[5][7]. This is followed by the activation of initiator caspase-8 and executioner caspase-3, which cleaves critical cellular substrates like PARP, leading to the biochemical and morphological hallmarks of apoptosis[1][5][7].

-

Crosstalk with Autophagy: this compound also triggers a potent autophagic response, identifiable by the conversion of LC3-I to LC3-II[1]. However, this appears to be a cytoprotective mechanism employed by the cancer cell to survive the stress. The inhibition of autophagy using agents like chloroquine significantly enhances the pro-apoptotic efficacy of this compound, presenting a compelling therapeutic strategy[1][8].

Table 1: Key Molecular Markers in this compound-Induced ER Stress

| Marker | Pathway/Function | Observed Effect of this compound | Reference |

| p-PERK | UPR Sensor (PERK Pathway) | Increased Phosphorylation | [1] |

| CHOP/GADD153 | Pro-apoptotic Transcription Factor | Potent Upregulation | [1][5][11] |

| p-JNK | Pro-apoptotic Kinase (IRE1 Pathway) | Sustained Phosphorylation | [5][7][11] |

| sXBP1 | UPR Transcription Factor (IRE1 Pathway) | Increased Splicing | [12] |

| Cleaved Caspase-4 | ER Stress-Specific Initiator Caspase | Increased Cleavage | [5][7] |

| Cleaved Caspase-3 | Executioner Caspase | Increased Cleavage | [1][5] |

| Cleaved PARP | Caspase-3 Substrate | Increased Cleavage | [1] |

| LC3-II | Autophagy Marker | Increased Levels | [1] |

| GRP78/BiP | Pro-survival ER Chaperone | No Significant Upregulation | [1] |

Methodological Guide for Investigating this compound-Induced ER Stress

This section provides validated protocols for assessing the key events in this compound-induced ER stress. The causality behind these choices is to provide a multi-pronged, self-validating approach, confirming pathway activation at the level of protein modification (Western Blot), gene transcription (RT-qPCR), and ultimate cellular phenotype (Flow Cytometry).

Diagram 2: Experimental Workflow for Assessing this compound's Effect on ER Stress

Caption: A logical workflow for the comprehensive analysis of this compound-induced ER stress and apoptosis.

Protocol: Western Blot Analysis of UPR Markers

-

Rationale: To directly measure the activation (via phosphorylation) and expression levels of key UPR and apoptosis-related proteins. This provides direct evidence of signaling pathway engagement.

-

Methodology:

-

Cell Treatment & Lysis: Plate cells (e.g., PANC-1, HeLa) to achieve 70-80% confluency. Treat with desired concentrations of this compound (e.g., 5-20 µM) and a vehicle control for various time points (e.g., 6, 12, 24 hours).

-

Wash cells twice with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on an 8-15% SDS-polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. Incubate with primary antibodies (e.g., anti-p-PERK, anti-CHOP, anti-cleaved caspase-3, anti-LC3B, anti-β-actin) overnight at 4°C.

-

Wash membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash 3x with TBST. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Protocol: Real-Time Quantitative PCR (RT-qPCR) for UPR Gene Expression

-

Rationale: To quantify changes in the transcription of key UPR target genes, providing complementary data to protein-level analysis and confirming the activation of transcription factors like ATF4 and XBP1s.

-

Methodology:

-

Cell Treatment & RNA Extraction: Treat cells as described above. Extract total RNA using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (e.g., DDIT3 for CHOP, primers spanning the splice junction for XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Analysis: Run the reaction on a real-time PCR system. Calculate relative gene expression using the ΔΔCt method.

-

Protocol: Measurement of Apoptosis via Annexin V/PI Staining

-

Rationale: To accurately quantify the primary cellular outcome of terminal ER stress: apoptosis and necrosis. Annexin V detects early apoptotic cells, while Propidium Iodide (PI) detects late apoptotic/necrotic cells.

-

Methodology:

-

Cell Treatment & Harvesting: Treat cells in a 6-well plate format as described. Harvest both adherent and floating cells.

-

Staining: Wash cells with cold PBS. Resuspend ~1x10^5 cells in 100 µL of Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

-

Incubate for 15 minutes in the dark at room temperature.

-

Add 400 µL of Annexin V Binding Buffer.

-

Flow Cytometry: Analyze the cells immediately using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

-

Conclusion and Future Directions

This compound's ability to selectively accumulate in the ER of solid tumor cells and trigger a terminal UPR represents a powerful and targeted anticancer strategy[5]. By inducing a sustained ER stress that overwhelms cellular coping mechanisms, it effectively forces malignant cells down a pro-apoptotic path, characterized by the activation of the PERK-CHOP and IRE1-JNK axes[1][5][11]. The observation that inhibiting the cytoprotective autophagy response further enhances this compound's efficacy opens a clear avenue for potent combination therapies[1][8].

Future research should focus on identifying the precise molecular determinants of this compound's selective accumulation in the ER of cancer cells versus normal cells. Furthermore, exploring synergistic combinations of this compound with other agents that modulate ER stress or inhibit autophagy could unlock even more effective therapeutic regimens for treating resistant solid tumors.

References

- 1. mdpi.com [mdpi.com]

- 2. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]

- 5. Antitumor alkyl-lysophospholipid analog this compound induces apoptosis in pancreatic cancer by targeting endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endoplasmic reticulum targeting in Ewing's sarcoma by the alkylphospholipid analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endoplasmic reticulum stress in the proapoptotic action of this compound in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Direct Endoplasmic Reticulum Targeting by the Selective Alkylphospholipid Analog and Antitumor Ether Lipid this compound as a Therapeutic Approach in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Distribution of Edelfosine

Introduction

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) stands as a prototype for a class of synthetic antitumor lipids known as alkylphospholipids (APLs).[1] Unlike conventional chemotherapeutic agents that target DNA replication, this compound's unique mechanism of action is centered on cellular membranes, making it a subject of intense research for its selective induction of apoptosis in cancer cells while largely sparing normal cells.[2][3] This guide provides a comprehensive technical overview of the cellular uptake, subcellular distribution, and the intricate molecular pathways influenced by this compound, tailored for researchers, scientists, and drug development professionals.

Part 1: The Journey into the Cell: Uptake and Selectivity

The efficacy of this compound as an anticancer agent is intrinsically linked to its selective accumulation in tumor cells.[3][4] This preferential uptake is a cornerstone of its therapeutic window, minimizing the side effects commonly associated with traditional chemotherapy.[5]

Mechanism of Cellular Entry: A Tale of Two Membranes

This compound's journey into the cell is a multi-faceted process, primarily dictated by its interaction with the plasma membrane. The primary mechanism of uptake is thought to be passive diffusion, driven by the lipophilic nature of the molecule which allows it to readily insert into the lipid bilayer.[6] However, the composition of the plasma membrane, particularly the presence of specialized microdomains known as lipid rafts, plays a crucial role in its accumulation.[7][8]

Lipid Rafts as Gateways:

Lipid rafts are dynamic, cholesterol- and sphingolipid-enriched domains within the plasma membrane that serve as platforms for signal transduction.[9][10] this compound exhibits a high affinity for these rafts, and their integrity is critical for its efficient uptake.[3][11] Disruption of lipid rafts, for instance through cholesterol depletion, has been shown to inhibit this compound uptake and its subsequent apoptotic effects.[3] This suggests that while the initial interaction may be passive, the concentration of this compound within the cell is heavily influenced by the presence and organization of these membrane microdomains.

The Basis of Selectivity: Why Tumor Cells?

The preferential accumulation of this compound in malignant cells over their healthy counterparts is a key area of investigation. Several factors are believed to contribute to this selectivity:

-

Altered Membrane Composition: Cancer cells often exhibit a different lipid composition in their plasma membranes compared to normal cells, which may facilitate higher incorporation of this compound.

-

Increased Membrane Fluidity: The plasma membranes of tumor cells are often more fluid, which could enhance the passive diffusion and integration of the drug.

-

Dependency on Lipid Raft Signaling: Many cancer cells are highly dependent on signaling pathways that are concentrated in lipid rafts for their survival and proliferation. By targeting these rafts, this compound can effectively disrupt these crucial pathways.[12]

In vivo biodistribution studies have confirmed the preferential accumulation of this compound in tumor tissues compared to other organs, further supporting its selective action.[4][5][13]

Part 2: Subcellular Distribution and Organelle-Specific Actions

Once inside the cell, this compound does not remain confined to the plasma membrane. It undergoes a dynamic distribution to various subcellular compartments, where it exerts distinct pro-apoptotic effects.[7]

The Plasma Membrane: A Hub of Signal Reorganization

The initial accumulation of this compound in plasma membrane lipid rafts triggers a significant reorganization of signaling molecules. A key event is the recruitment and clustering of death receptors, such as Fas/CD95, into these rafts.[3][12] This clustering occurs independently of the natural ligand (FasL) and leads to the formation of the Death-Inducing Signaling Complex (DISC), initiating the extrinsic apoptotic pathway.[2][12]

Simultaneously, this compound displaces survival signaling molecules from the lipid rafts, effectively shutting down pro-survival pathways like the PI3K/Akt pathway.[5][14] This dual action of promoting death signals while inhibiting survival signals at the plasma membrane is a critical aspect of this compound's potency.

Endoplasmic Reticulum: Inducing Stress and Unfolded Protein Response

In many solid tumor cells, this compound has been shown to accumulate in the endoplasmic reticulum (ER).[7][15] This accumulation disrupts ER homeostasis and induces a state of ER stress. The subsequent unfolded protein response (UPR) can, if prolonged and severe, trigger apoptosis.[16][17] This ER-mediated apoptotic pathway represents an alternative or complementary mechanism to the plasma membrane-initiated signaling, and its prominence can be cell-type dependent.

Mitochondria: The Point of No Return